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Compound of Interest

Compound Name: Cbp-501

Cat. No.: B1668691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Cbp-501, a

novel anti-tumor agent. The document details the compound's mechanism of action,

summarizes key quantitative data from in vitro and in vivo studies, and outlines the

experimental protocols used to generate these findings. Visual diagrams of the core signaling

pathways and experimental workflows are included to facilitate a comprehensive understanding

of Cbp-501's anti-cancer properties.

Core Mechanisms of Action
Cbp-501 is a synthetic peptide that functions as a G2 checkpoint inhibitor.[1] Its anti-tumor

effects are attributed to a multi-faceted mechanism of action that includes direct cell cycle

intervention, enhancement of platinum-based chemotherapy, and modulation of the tumor

immune microenvironment.

Initially, Cbp-501 was identified as a G2 checkpoint-directed agent that binds to 14-3-3

proteins, thereby inhibiting the activity of several serine/threonine kinases such as Chk1, Chk2,

MAPKAP-K2, and C-Tak1.[2] However, a more critical aspect of its mechanism is its high-

affinity binding to Calmodulin (CaM).[2] This interaction, which is reversible by calcium (Ca2+),

is central to its ability to sensitize cancer cells to specific chemotherapeutic agents.[2]

By inhibiting CaM, Cbp-501 enhances the intracellular accumulation of platinum agents like

cisplatin.[2][3] This leads to increased platinum-DNA adduct formation, resulting in enhanced
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tumor cell accumulation at the G2-M phase and subsequent cell death.[2]

Furthermore, preclinical studies have demonstrated that Cbp-501 potentiates cisplatin-induced

immunogenic cell death (ICD).[4] This process is characterized by the induction of phospho-

eIF2-alpha, exposure of calreticulin on the cell surface, and the release of High Mobility Group

Box 1 (HMGB1).[4] These damage-associated molecular patterns (DAMPs) promote an anti-

tumor immune response, evidenced by an increased infiltration of CD8+ T cells into the tumor

microenvironment.[5] Cbp-501 has also been shown to inhibit the EGF-induced PI3K/Akt

pathway by disrupting the CaM/KRas interaction and to suppress the production of

immunosuppressive cytokines by macrophages.[3][6]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and early-phase

clinical studies of Cbp-501.

Table 1: In Vivo Tumor Growth Inhibition in a CT26 Syngeneic Mouse Model[4]

Treatment Group Tumor Growth Reduction vs. Vehicle

Cisplatin (CDDP) 52.7%

Cbp-501 + CDDP 63.1% (additional reduction)

Anti-mPD-1 Antibody 25.2%

Anti-mPD-1 + CDDP 69.3%

Anti-mPD-1 + CDDP + Cbp-501 78.7%

Table 2: Binding Affinities of Cbp-501[2]

Binding Partner Dissociation Constant (Kd)

Calmodulin (CaM) 4.62 x 10⁻⁸ mol/L

14-3-3 ~10-fold weaker than CaM

Table 3: Dosing Regimens from Clinical Trials
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Study Phase Cancer Type Dosing Details Reference

Phase I
Advanced Solid

Tumors

Monotherapy: Cbp-

501 from 0.9 mg/m²

(D1, D8, D15, q4w)

[7][8]

Combination: Cbp-501

from 3.6 mg/m²,

Cisplatin 50 mg/m²

(D1, q3w)

[7][8]

MTD: Cbp-501 25

mg/m², Cisplatin 75

mg/m²

[7]

Phase I/II
Malignant Pleural

Mesothelioma

Level 1: Cbp-501 16

mg/m², Pemetrexed

500 mg/m², Cisplatin

75 mg/m²

[9]

Level 2: Cbp-501 25

mg/m², Pemetrexed

500 mg/m², Cisplatin

75 mg/m²

[9]

Phase II
Advanced Pancreatic

Adenocarcinoma

Cbp-501 16 or 25

mg/m², Cisplatin 60

mg/m², Nivolumab

240 mg (q3w)

[10]

Detailed Experimental Protocols
This section provides the methodologies for key experiments conducted in the preclinical

evaluation of Cbp-501.

In Vitro Immunogenic Cell Death (ICD) Assay[4]
Cell Line: CT26WT (a Cbp-501 sensitive murine colon carcinoma cell line).
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Treatment: Cells were treated with clinically achievable concentrations of Cisplatin (CDDP)

(10 or 20 µM) and Cbp-501 (0.5 µM) for 0.75 hours.

Post-Treatment Incubation: Following treatment, the drug-containing medium was replaced

with fresh, drug-free medium, and cells were incubated for 24, 48, or 72 hours.

Endpoint Analysis:

Phospho-eIF2-alpha Induction: Assessed by Immunoblot (IB) analysis.

Cell Surface Calreticulin Exposure: Measured by Fluorescent-Activated Cell Sorting

(FACS).

Extracellular HMGB1 Release: Quantified using an Enzyme-Linked Immunosorbent Assay

(ELISA).

In Vivo Murine Tumor Model[4]
Animal Model: Immuno-competent BALB/c mice.

Tumor Implantation: Mice were subcutaneously inoculated with CT26WT cells.

Treatment Regimen: Mice received three dosing cycles of the following agents, administered

alone or in various combinations:

Cisplatin (CDDP): 5 mg/kg, administered once per week.

Cbp-501: 7.5 mg/kg, administered three times per week.

Anti-mPD-1 Antibody (RMP1-14): 200 µg, administered once per week.

Primary Endpoint: Tumor growth was monitored and compared across treatment groups.

Surface Plasmon Resonance (SPR) Analysis[2]
Objective: To determine the direct molecular interaction and binding affinity between Cbp-
501 and its target proteins, Calmodulin (CaM) and 14-3-3.
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Methodology: SPR analysis was performed to measure the binding kinetics. The dissociation

constant (Kd) was calculated to quantify the affinity of the interaction. The influence of Ca2+

on the Cbp-501-CaM interaction was also investigated.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling

pathways affected by Cbp-501 and the workflows of the pivotal experiments.
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Cbp-501 Mechanism of Action
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In Vitro Immunogenic Cell Death Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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